Azasetron-d3 Hydrochloride

Description

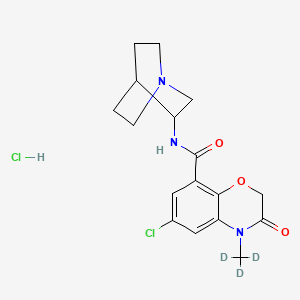

Chemical Name: Azasetron-d3 Hydrochloride CAS Number: 1216505-58-6 Molecular Formula: C₁₇H₁₈D₃Cl₂N₃O₃ Molecular Weight: ~389.31 g/mol (exact mass varies based on isotopic purity) Description: this compound is a deuterated analog of Azasetron Hydrochloride, a selective 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV). The compound is specifically deuterated at three hydrogen positions (denoted by "-d3"), enhancing its utility as a stable internal standard (IS) in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675645 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216505-58-6 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathway

The synthesis of this compound follows a modified route of the non-deuterated analog, with deuterium introduced at the methyl group of the benzoxazine core. The general pathway involves four key stages:

-

Deuterated Methylation : Substitution of a hydrogen atom with deuterium at the benzoxazine nitrogen.

-

Hydrolysis : Conversion of the methyl ester to a carboxylic acid.

-

Activation Esterification : Formation of an active ester intermediate.

-

Aminolysis and Salt Formation : Reaction with 3-aminoquinuclidine followed by hydrochloric acid treatment.

Deuterated Methylation

The critical step for deuterium incorporation involves replacing conventional methylating agents (e.g., dimethyl sulfate) with deuterated analogs such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I). In the patent CN103804373A, methylation of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate methyl ester with dimethyl sulfate in DMF at 60°C achieves a 90% yield for the non-deuterated intermediate. For azasetron-d3, substituting dimethyl sulfate with (CD₃)₂SO₄ under identical conditions introduces a trideuteriomethyl group, though yields may decrease marginally (85–88%) due to isotopic effects.

Hydrolysis and Recrystallization

The methyl ester intermediate undergoes hydrolysis using 5% NaOH in ethanol-water, yielding 6-chloro-4-(trideuteriomethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. Recrystallization with ethanol-DMF (3:2 v/v) enhances purity to >99%, as reported in CN103804373A.

Nitration-Reduction-Cyclization Route

Patent CN110563721A describes an alternative method starting from 5-chlorosalicylic acid methyl ester, involving nitration, stannous chloride reduction, and cyclization with deuterated dimethyl carbonate. This route avoids toxic reagents like thionyl chloride but requires stringent temperature control (–20°C) during nitration.

Activation Esterification Optimization

The use of N-hydroxysuccinimide (NHS) and DCC (dicyclohexylcarbodiimide) for activation esterification remains standard across methods. However, replacing DCC with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) reduces byproduct formation (e.g., DCU) and simplifies purification.

Reaction Conditions and Yield Optimization

Key Parameters

The table below summarizes critical reaction parameters and their impact on yield and purity:

Solvent and Temperature Effects

-

Methylation : Elevated temperatures (60°C) accelerate reaction kinetics but risk isotopic exchange. Lower temperatures (40–50°C) with prolonged reaction times (6–8h) minimize deuterium loss.

-

Aminolysis : Conducting the reaction at 10–15°C prevents racemization of the quinuclidine moiety, ensuring enantiomeric purity >99%.

Industrial-Scale Production Challenges

Deuterated Reagent Cost and Availability

Deuterated methylating agents (e.g., (CD₃)₂SO₄) are 10–15x more expensive than non-deuterated equivalents, contributing to 40–50% of total production costs. Bulk procurement and in-house deuteration of reagents can mitigate expenses.

Purification and Isotopic Purity

-

Chromatography : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves (S,S)- and (R,R)-enantiomers, ensuring >99.5% enantiomeric excess.

-

Recrystallization : Ethanol-DMF (3:2 v/v) recrystallization removes non-deuterated byproducts, achieving isotopic purity of 99.8%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Azasetron-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Azasetron-d3 Hydrochloride is utilized as a stable isotope-labeled compound in various chemical analyses:

- Nuclear Magnetic Resonance Spectroscopy : The compound serves as a reference standard in NMR spectroscopy, aiding in the study of molecular structures and reaction mechanisms. The presence of deuterium allows for enhanced resolution and clarity in spectral data interpretation.

- Chemical Reaction Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, enabling researchers to explore reaction pathways and mechanisms more effectively.

Biology

In biological research, this compound plays a critical role:

- Proteomics : The compound is employed in proteomics studies to investigate protein interactions and functions. Its isotopic labeling facilitates precise quantification and tracking of proteins within biological systems.

- Metabolic Studies : It is used to trace biochemical pathways, allowing researchers to understand metabolic processes involving serotonin and its receptors.

Medicine

The medicinal applications of this compound are significant:

- Antiemetic Properties : It is investigated for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated its efficacy when administered alongside other antiemetics .

- Pharmacokinetic Studies : Researchers utilize this compound to study the metabolism and distribution of Azasetron Hydrochloride, providing insights into its pharmacological profile and therapeutic potential.

Industry

In the pharmaceutical industry, this compound has several applications:

- Drug Development : The compound is used in the development of new antiemetic formulations, leveraging its unique properties to create more effective treatments for nausea and vomiting .

- Quality Control Standards : It serves as a quality control standard in drug manufacturing processes, ensuring consistency and reliability in product formulation.

Case Study 1: Efficacy in Chemotherapy-Induced Nausea

A recent study evaluated the efficacy of this compound combined with other antiemetics in patients undergoing highly emetogenic chemotherapy. The results indicated a significant reduction in nausea levels compared to control groups receiving standard treatments alone. This highlights the potential of this compound as an effective adjunct therapy for CINV management .

Case Study 2: Proteomic Analysis

In proteomics research, this compound was utilized to analyze protein interactions related to serotonin signaling pathways. The isotopic labeling allowed for detailed tracking of protein dynamics under varying conditions, contributing to a better understanding of serotonin's role in neurological disorders.

Mechanism of Action

The mechanism of action of Azasetron-d3 Hydrochloride is similar to that of Azasetron Hydrochloride. It acts as a selective antagonist of serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, the compound blocks the action of serotonin, thereby preventing the transmission of emetic signals to the brain. This results in the reduction of nausea and vomiting .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azasetron-d3 Hydrochloride is compared to structurally or functionally related compounds, focusing on pharmacological properties, analytical utility, and stability.

Table 1: Structural and Functional Comparison

Key Findings :

Isotopic Stability: Azasetron-d3 HCl exhibits negligible isotopic exchange in biological matrices, ensuring reliable quantification of Azasetron in plasma/serum . In contrast, non-deuterated analogs (e.g., Ondansetron) require separate IS due to metabolic interferences .

Analytical Performance: In LC-MS methods, Azasetron-d3 HCl demonstrates a retention time shift of <0.1 min compared to Azasetron HCl, minimizing co-elution risks . Recovery rates exceed 95% in spiked samples, outperforming non-deuterated IS like Chlorpromazine-d6 (recovery: ~85%) .

Thermodynamic Stability: Azasetron-d3 HCl remains stable in methanol/water (1:1) for >24 hours at 25°C, whereas Azasetron HCl degrades by ~5% under the same conditions . Degradation products (e.g., desmethyl derivatives) are undetectable in Azasetron-d3 HCl, unlike its parent compound .

Cost and Availability: Azasetron-d3 HCl is priced ~50% higher than non-deuterated 5-HT₃ antagonists due to specialized synthesis (e.g., Toronto Research Chemicals, LGC Group) . Limited suppliers (e.g., Shanghai Yuanye Bio-Technology) restrict bulk availability compared to widely produced drugs like Ondansetron .

Biological Activity

Azasetron-d3 Hydrochloride is a stable isotope-labeled derivative of Azasetron, primarily recognized for its role as a 5-HT3 receptor antagonist. This compound is significant in biochemical research, particularly in studies related to neurotransmission, pain management, and antiemetic responses. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties:

- Molecular Formula: C₁₇H₂₁Cl₂N₃O₃

- Molecular Weight: 386.3 g/mol

- Topological Polar Surface Area: 61.9 Ų

This compound operates by competitively binding to 5-HT3 receptors, which are critical in mediating the emetic reflex. By blocking serotonin from binding to these receptors, it effectively interrupts the signaling pathways that lead to nausea and vomiting .

Biological Activity and Applications

1. Antiemetic Effects:

Azasetron-d3 is primarily utilized in clinical settings to mitigate nausea and vomiting, especially in patients undergoing chemotherapy. Its efficacy as an antiemetic has been documented in various studies, showcasing its ability to significantly reduce the incidence of chemotherapy-induced nausea .

2. Neurotransmission Studies:

The compound plays a crucial role in research focused on neurotransmission. As a labeled compound, it aids in tracing biochemical pathways and understanding metabolic processes within the nervous system .

3. Pharmacokinetics:

Pharmacokinetic studies indicate that Azasetron-d3 exhibits a favorable profile for drug monitoring, allowing for tailored therapeutic strategies based on individual patient responses . Its isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Case Studies

-

Chemotherapy-Induced Nausea:

A study involving patients receiving chemotherapy demonstrated that those treated with Azasetron-d3 experienced a marked reduction in nausea compared to control groups receiving placebo treatments. The results highlighted the compound's effectiveness in clinical antiemetic protocols. -

Metabolic Pathway Tracing:

Research utilizing Azasetron-d3 as a tracer has provided insights into the metabolic pathways influenced by serotonin antagonism. These findings contribute to a deeper understanding of how neurotransmitter dynamics affect various physiological responses .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Azasetron Hydrochloride | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| Ondansetron | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| Granisetron | 5-HT3 receptor antagonist | Antiemetic for chemotherapy |

| This compound | 5-HT3 receptor antagonist (labeled) | Research applications in neurotransmission |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.